molecular formula C10H10N2O3 B12886616 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole CAS No. 848837-89-8

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole

Cat. No.: B12886616
CAS No.: 848837-89-8
M. Wt: 206.20 g/mol
InChI Key: UCBBBMGAQZYYOQ-UHFFFAOYSA-N
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Description

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is a heterocyclic compound that combines a furan ring and a pyrrole ring with a nitroethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole typically involves the reaction of furan derivatives with nitroalkenes under specific conditions. One common method is the condensation of furan-2-carbaldehyde with nitroethane in the presence of a base such as sodium ethoxide, followed by cyclization with pyrrole under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan and pyrrole rings contribute to the compound’s ability to bind to specific receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Furan-2-yl)-2-nitroethyl]-1H-pyrrole is unique due to the presence of both a furan and pyrrole ring, along with a nitroethyl substituent. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

848837-89-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-[1-(furan-2-yl)-2-nitroethyl]-1H-pyrrole

InChI

InChI=1S/C10H10N2O3/c13-12(14)7-8(9-3-1-5-11-9)10-4-2-6-15-10/h1-6,8,11H,7H2

InChI Key

UCBBBMGAQZYYOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=C1)C(C[N+](=O)[O-])C2=CC=CO2

Origin of Product

United States

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